(6S)-2,6-Dimethylmorpholin-3-one
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Overview
Description
(6S)-2,6-Dimethylmorpholin-3-one is a chemical compound with a morpholine ring structure substituted with two methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-2,6-Dimethylmorpholin-3-one typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method is the alkylation of morpholine using methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(6S)-2,6-Dimethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield demethylated morpholine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Demethylated morpholine derivatives.
Substitution: Various N-substituted morpholine derivatives.
Scientific Research Applications
(6S)-2,6-Dimethylmorpholin-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of (6S)-2,6-Dimethylmorpholin-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the nature of the target and the binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound without methyl substitutions.
2,6-Dimethylmorpholine: Similar structure but lacks the carbonyl group at the 3-position.
N-Methylmorpholine: Contains a single methyl group on the nitrogen atom.
Uniqueness
(6S)-2,6-Dimethylmorpholin-3-one is unique due to the presence of both methyl groups and the carbonyl functionality, which imparts distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(6S)-2,6-dimethylmorpholin-3-one |
InChI |
InChI=1S/C6H11NO2/c1-4-3-7-6(8)5(2)9-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5?/m0/s1 |
InChI Key |
CJOJYCRMCKNQNN-ROLXFIACSA-N |
Isomeric SMILES |
C[C@H]1CNC(=O)C(O1)C |
Canonical SMILES |
CC1CNC(=O)C(O1)C |
Origin of Product |
United States |
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